
9,9-二甲基-4,5-双(二叔丁基膦)氧杂蒽
描述
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-Bu-Xantphos, is a chemical compound with the molecular formula C31H48OP2 . It has a molecular weight of 498.67 .
Molecular Structure Analysis
The molecule contains a total of 84 bonds, including 36 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ether, and 2 phosphane .Physical And Chemical Properties Analysis
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is a solid at room temperature. It has a melting point range of 153-157 °C . The compound has a molecular weight of 498.66 .科学研究应用
t-Bu-Xantphos: A Comprehensive Analysis of Scientific Research Applications
Catalysis in Cross-Coupling Reactions: t-Bu-Xantphos serves as an effective ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. It is particularly useful in Suzuki-Miyaura and Stille coupling reactions, providing stability and efficiency to the catalytic process .
Alkenylzincation of Alkynes: This compound is utilized in cobalt-catalyzed alkenylzincation of unfunctionalized alkynes. The process involves the addition of an alkenylzinc species to an alkyne, enabling the formation of complex molecular structures .
Alkylboration of Alkenes: t-Bu-Xantphos is also employed in cobalt-catalyzed alkylboration of alkenes. This method allows for the direct addition of alkylboron compounds to alkenes, which is a valuable transformation in organic synthesis .
N-Alkylation of Amines: The compound finds application in palladium-catalyzed N-alkylation of amines using primary and secondary alcohols. This reaction is significant for the synthesis of various amine derivatives .
Buchwald Precatalysts Compatibility: It is compatible with G3 and G4 Buchwald precatalysts, enhancing stability and reducing byproduct formation in solution during coupling applications .
High-Throughput Experimentation: t-Bu-Xantphos can be utilized in high-throughput experimentation for developing catalytic reactions, which is essential for advancing organic synthesis research .
作用机制
Target of Action
The primary target of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-Bu-Xantphos, is to act as a ligand in various metal-catalyzed reactions . It is used in the cobalt-catalyzed alkenylzincation of unfunctionalized alkynes and the cobalt-catalyzed alkylboration of alkenes .
Mode of Action
t-Bu-Xantphos interacts with its targets by binding to the metal catalysts used in the reactions. This interaction enhances the efficiency of the reactions and results in the formation of new compounds .
Biochemical Pathways
The affected pathways involve the catalytic cycles of the metal-catalyzed reactions. The presence of t-Bu-Xantphos influences these pathways by facilitating the formation of the desired products .
Pharmacokinetics
Its impact on bioavailability is significant in the context of these reactions, as it aids in the efficient conversion of reactants to products .
Result of Action
The molecular and cellular effects of t-Bu-Xantphos’s action are observed in the products of the reactions it catalyzes. For instance, it is used in the palladium-catalyzed N-alkylation of amines using primary and secondary alcohols, resulting in the formation of new alkylated amine compounds .
属性
IUPAC Name |
ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZANJFJXHMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584820 | |
| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene | |
CAS RN |
856405-77-1 | |
| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes t-Bu-Xantphos unique compared to other diphosphine ligands in transition metal catalysis?
A: t-Bu-Xantphos distinguishes itself with its bulky tert-butyl substituents and rigid xanthene backbone. [] These structural features translate into a larger natural bite angle compared to similar ligands like Ph-Xantphos. [] This larger bite angle influences the reactivity and selectivity of the metal complexes it forms, often leading to enhanced catalytic activity. [, ] For example, in platinum-catalyzed direct amination reactions, t-Bu-Xantphos, despite its large bite angle, showed lower activity compared to Xantphos, highlighting that other factors like the substituents on the phosphorous atoms also play a crucial role. []
Q2: How does the oxygen atom in the xanthene backbone of t-Bu-Xantphos contribute to its coordination chemistry?
A: The oxygen atom can act as an additional donor to the metal center, leading to the formation of unique pincer complexes. [] This hemilabile behavior is observed with metals like rhodium and platinum. [] The trans influence of the oxygen donor atom was found to be dependent on the bridgehead atom in the xanthene backbone, with t-Bu-sixantphos < t-Bu-thixantphos < t-Bu-xantphos. []
Q3: Can you provide examples of reactions where t-Bu-Xantphos-metal complexes have demonstrated catalytic activity?
A: t-Bu-Xantphos has found applications in various catalytic transformations. For instance, a copper(I) alkoxide complex with t-Bu-Xantphos effectively catalyzes the alkynylation of trifluoromethyl ketones. [] Another example is the copper(I)-catalyzed intramolecular hydroamination of alkenes, where t-Bu-Xantphos-based catalysts facilitate the formation of pyrrolidine and piperidine derivatives with high efficiency. [] Additionally, a gold(I) chloride complex, tBuXantphosAuCl, showed promising activity in the catalytic transformation of the C-F bond of aromatic substrates to C-X (X = O, S, N) bonds. []
Q4: What is the significance of the longer Au-Cl bond length observed in the tBuXantphosAuCl complex?
A: The significantly longer Au-Cl bond in tBuXantphosAuCl compared to other gold complexes suggests a weaker bond. [] This weakening is attributed to the steric bulk of the t-Bu-Xantphos ligand and its influence on the coordination geometry around the gold center. [] This weaker Au-Cl bond potentially facilitates ligand exchange reactions, a crucial aspect of its catalytic activity. []
Q5: Have there been any investigations into the structural rigidity of t-Bu-Xantphos complexes under high pressure?
A: Single crystal X-ray diffraction studies on copper(I) and silver(I) complexes of t-Bu-Xantphos under ambient and elevated pressure conditions showed minimal structural changes with increasing pressure. [] This finding suggests a high degree of structural rigidity, a desirable property for potential applications in high-pressure catalytic processes.
Q6: Has t-Bu-Xantphos been explored in the context of halogen bonding interactions?
A: Interestingly, a study on a trans-dibromogold(III) t-Bu-Xantphos complex revealed the presence of attractive Br···Br interactions in the solid state. [] These interactions drive the self-assembly of the complex into infinite 1-dimensional chains. [] DFT calculations and topological analysis of the electron density further support the presence and significance of these halogen bonding interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



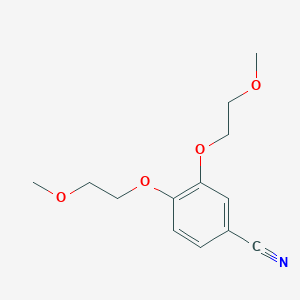
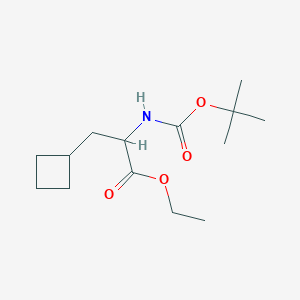

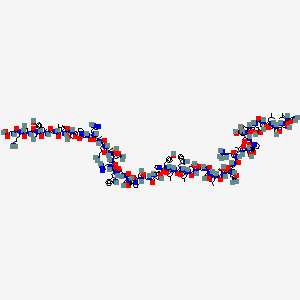
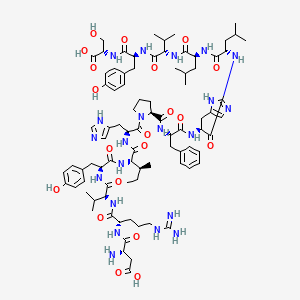

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

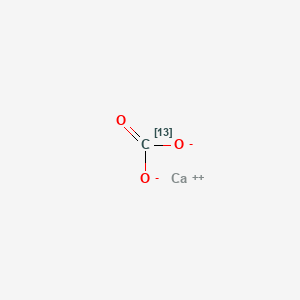
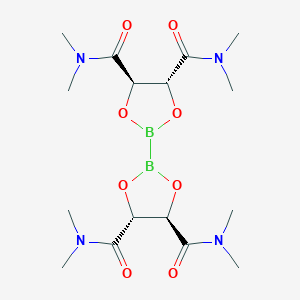
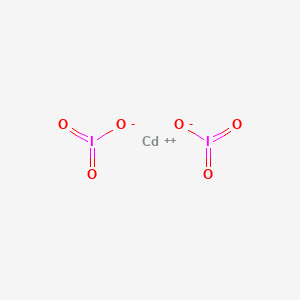


![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)